molecular formula C21H27N6O18P3 B1663728 Nicotinate adenine dinucleotide phosphate CAS No. 5502-96-5

Nicotinate adenine dinucleotide phosphate

Cat. No.: B1663728
CAS No.: 5502-96-5
M. Wt: 744.4 g/mol
InChI Key: QOTXBMGJKFVZRD-HISDBWNOSA-N
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Description

Nicotinic acid-adenine dinucleotide phosphate is a nicotinic acid dinucleotide that is NADP(+) in which the carboxamide group on the pyridine ring is replaced by a carboxy group. It has a role as a calcium channel agonist, a signalling molecule and a metabolite. It is functionally related to a NADP(+). It is a conjugate acid of a nicotinate-adenine dinucleotide phosphate(4-).

Mechanism of Action

Target of Action

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a naturally occurring nucleotide that has been shown to be involved in the release of Ca2+ from intracellular stores in a wide variety of cell types, tissues, and organisms . The primary targets of NAADP are novel Ca2+ channels located on acidic organelles . Current evidence suggests that NAADP may function as a trigger to initiate a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . Recent studies have identified HN1L/JPT2 as a high-affinity NAADP binding protein that is essential for the modulation of Ca2+ channels .

Mode of Action

NAADP interacts with its targets, the Ca2+ channels, to initiate a Ca2+ signal. This signal is then amplified by other Ca2+ release mechanisms . The molecular mechanisms involved in the Ca2+ mobilizing activity of NAADP have been a matter of many discussions in the past years. Two hypotheses evolved: (i) NAADP activates type 1 ryanodine receptor (RYR1) localized on endoplasmic reticulum (ER) Ca2+ stores, or (ii) NAADP’s target organelles are acidic endo-lysosomal stores .

Biochemical Pathways

NAADP is involved in the release of Ca2+ from intracellular stores, acting as a second messenger in numerous cell types . It operates in both invertebrate and vertebrates . NAADP exerts these effects by activating two-pore channels (TPCs), an ancient family of eukaryotic intracellular ligand- and/or voltage-gated ion channels localized within the endolysosomal system .

Pharmacokinetics

It is known that naadp is a naturally occurring nucleotide involved in the release of ca2+ from intracellular stores . The responsiveness of cells to NAADP can be decreased upon gene silencing of HN1L/JPT2 by shRNA .

Result of Action

The result of NAADP action is the release of Ca2+ from intracellular stores, initiating a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . This leads to various cellular responses depending on the cell type and the physiological or pathological context.

Action Environment

The action of NAADP is influenced by the cellular environment. For instance, the responsiveness of cells to NAADP can be decreased upon gene silencing of HN1L/JPT2 by shRNA . Moreover, the NAADP-mediated Ca2+ increase and cADPR production were markedly reduced in cardiomyocytes obtained from CD38 knockout mice .

Biochemical Analysis

Biochemical Properties

Nicotinate Adenine Dinucleotide Phosphate interacts with various enzymes, proteins, and other biomolecules. It binds to and opens Ca2+ channels on intracellular organelles, thereby increasing the intracellular Ca2+ concentration . This action is similar to its mechanistic cousins, IP3 and cyclic adenosine diphosphoribose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular processes through its role in increasing the intracellular Ca2+ concentration . This modulation affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activation and changes in gene expression . It activates a novel Ca2+ release channel distinct from the relatively well-characterized IP3 and ryanodine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it contributes to the development of maladaptive cardiac hypertrophy via Ca2+ signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized via a redox cycle between NAADPH and NAADP in T cells . Oxidation of NAADPH is catalyzed by dual NADPH oxidase DUOX2 and reduction of NAADP by glucose 6-phosphate dehydrogenase .

Subcellular Localization

This compound is localized in the endoplasmic reticulum and acidic endo-lysosomal stores . It activates type 1 ryanodine receptor localized on endoplasmic reticulum Ca2+ stores, or its target organelles are acidic endo-lysosomal stores and Ca2+ mobilization proceeds via two-pore channels .

Biological Activity

Nicotinate adenine dinucleotide phosphate (NAADP) is a significant intracellular signaling molecule known for its role as a potent Ca²⁺ mobilizing second messenger. Its discovery has opened new avenues in understanding calcium signaling pathways across various biological systems. This article reviews the biological activity of NAADP, highlighting its mechanisms, effects on cellular processes, and implications in health and disease.

Structure and Synthesis

NAADP is structurally similar to nicotinamide adenine dinucleotide phosphate (NADP), differing only by the presence of an additional hydroxyl group on the nicotinic acid moiety. This minor structural modification enhances its potency as a Ca²⁺ mobilizing agent. NAADP is synthesized from NADP through enzymatic reactions, primarily catalyzed by CD38 and other NAD+-glycohydrolases, which facilitate its production in response to extracellular stimuli .

NAADP functions primarily by binding to specific ion channels located on intracellular organelles such as the endoplasmic reticulum and lysosomes. It activates two-pore channels (TPCs) and ryanodine receptors (RyRs), leading to the release of Ca²⁺ from intracellular stores. This release is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation .

Table 1: Mechanisms of NAADP Action

MechanismDescription
TPC ActivationNAADP binds to TPCs, facilitating Ca²⁺ release from endolysosomal stores
RyR ActivationNAADP interacts with RyRs, promoting Ca²⁺ release from the sarcoplasmic reticulum
Calcium OscillationsNAADP induces repetitive Ca²⁺ oscillations that are vital for cellular signaling

Biological Effects

  • Calcium Signaling : NAADP is recognized as the most potent endogenous Ca²⁺ mobilizing second messenger. It can evoke rapid and sustained Ca²⁺ signals at very low concentrations (10-50 nM), which are critical for various physiological functions .
  • Cellular Responses : The activation of NAADP leads to diverse cellular responses, including:
    • Muscle Contraction : In cardiac and skeletal muscles, NAADP plays a role in excitation-contraction coupling.
    • Neurotransmitter Release : In neurons, it modulates synaptic transmission by regulating Ca²⁺ influx.
    • Cell Growth and Proliferation : NAADP influences pathways involved in cell cycle regulation and apoptosis .
  • Pathophysiological Implications : Dysregulation of NAADP signaling has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Understanding its role could lead to novel therapeutic strategies targeting these conditions .

Case Studies

  • Sea Urchin Eggs : Research demonstrated that NAADP triggers slow oscillations of Ca²⁺ release during fertilization, indicating its essential role in early developmental processes .
  • Pancreatic Beta Cells : Studies show that NAADP mediates glucose-induced Ca²⁺ responses in pancreatic beta cells, highlighting its importance in insulin secretion mechanisms .

Properties

CAS No.

5502-96-5

Molecular Formula

C21H27N6O18P3

Molecular Weight

744.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1

InChI Key

QOTXBMGJKFVZRD-HISDBWNOSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O

Pictograms

Irritant

Synonyms

NAADP
NAADPH
nicotinate adenine dinucleotide phosphate
nicotinic acid adenine dinucleotide phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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